4-Bromo-1-isobutoxy-2-nitrobenzene
Description
4-Bromo-1-isobutoxy-2-nitrobenzene is a substituted aromatic compound featuring a bromine atom at the para position (C4), an isobutoxy group at the ortho position (C1), and a nitro group at the meta position (C2). The isobutoxy group (branched alkoxy) introduces steric hindrance, while the electron-withdrawing nitro and bromine substituents influence electronic properties, reactivity, and intermolecular interactions.
Properties
CAS No. |
876938-69-1 |
|---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
4-bromo-1-(2-methylpropoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
RDAJBXLFWOEHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Substituents and Properties of Analogous Compounds
Electronic and Steric Effects
- Nitro vs. Amino Groups: The nitro group (in 4-Bromo-1-isobutoxy-2-nitrobenzene) is strongly electron-withdrawing, directing electrophilic attacks to specific ring positions. In contrast, 4-Bromo-1,2-diaminobenzene has electron-donating amino groups, which activate the ring toward electrophilic substitution but deactivate it if protonated .
- Halogen Effects : Bromine and iodine (in 4-Bromo-2-iodo-1-methylbenzene) exhibit differing electronegativities and van der Waals radii. Iodo substituents may enhance polarizability but reduce solubility compared to bromine .
- Alkoxy Groups : The isobutoxy group in the target compound introduces greater steric hindrance than smaller alkoxy groups (e.g., isopropoxy in ) or linear chains. This could reduce crystal packing efficiency compared to planar analogs like 4-Bromo-1-nitrobenzene, where π-π stacking dominates .
Intermolecular Interactions and Crystallography
- π-π Stacking : In 4-Bromo-1-nitrobenzene, coplanar nitro and aromatic rings enable π-π interactions (3.6–3.7 Å). The bulky isobutoxy group in the target compound may disrupt such interactions, leading to altered crystal packing or solubility .
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